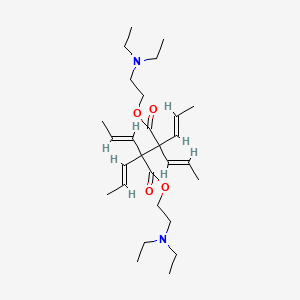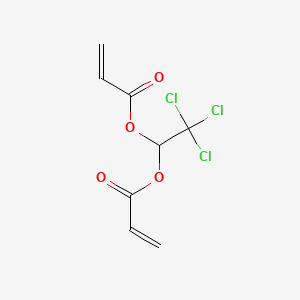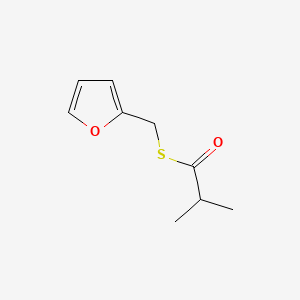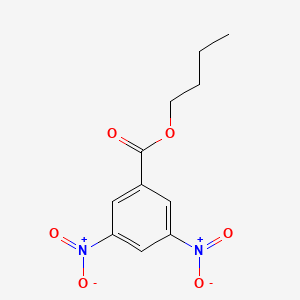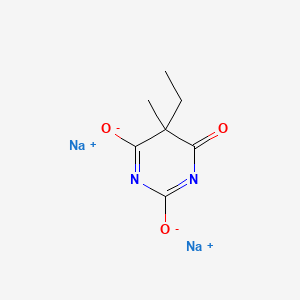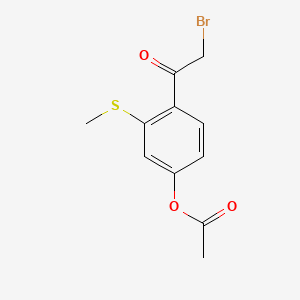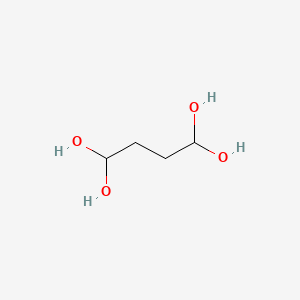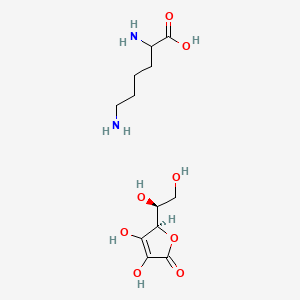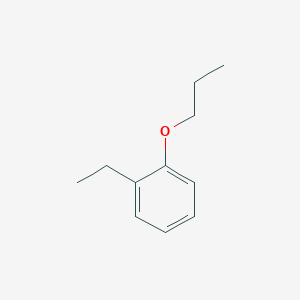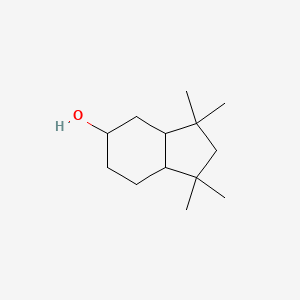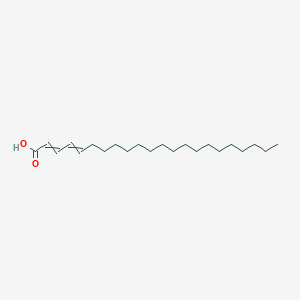
Docosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosadienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds in its long carbon chain. This compound is part of the omega-6 fatty acid family and is known for its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosadienoic acid can be synthesized through several methods. One common approach involves the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, followed by reduction with a palladium catalyst . Another method includes the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The oxidative coupling and reduction method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides or other oxygenated derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen, leading to the saturation of the double bonds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: It plays a role in cell membrane structure and function.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: Another omega-6 fatty acid with two double bonds but a shorter carbon chain (C18).
Arachidonic acid: An omega-6 fatty acid with four double bonds (C20).
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds (C22).
Uniqueness
Docosadienoic acid is unique due to its specific double bond positions and its role in modulating specific biological pathways. Unlike linoleic acid, it has a longer carbon chain, which can influence its incorporation into cell membranes and its biological activity. Compared to arachidonic acid, it has fewer double bonds, which can affect its reactivity and function in biological systems.
Propiedades
Número CAS |
26764-24-9 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
docosa-2,4-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h18-21H,2-17H2,1H3,(H,23,24) |
Clave InChI |
CVCXSNONTRFSEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


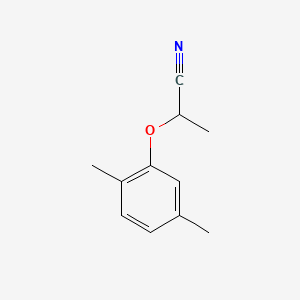
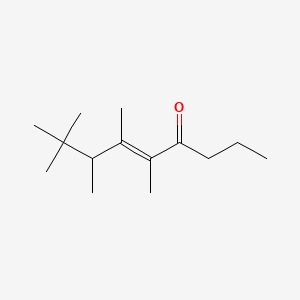

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
